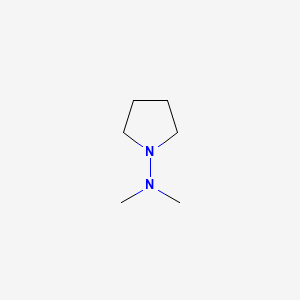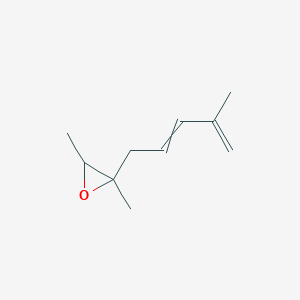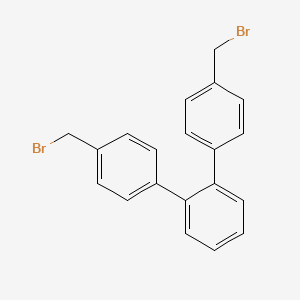
1,2-Bis(4-bromomethylphenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(4-bromomethylphenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two bromomethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-bromomethylphenyl)benzene typically involves the bromination of 1,2-dimethylbenzene (o-xylene) followed by a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at a controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings.
化学反応の分析
Types of Reactions
1,2-Bis(4-bromomethylphenyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the bromomethyl groups can yield the corresponding methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl-substituted benzene derivatives.
科学的研究の応用
1,2-Bis(4-bromomethylphenyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for potential use in the development of pharmaceutical compounds.
Biological Studies: Utilized in studies involving the modification of biomolecules.
作用機序
The mechanism of action of 1,2-Bis(4-bromomethylphenyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl groups act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the bromomethyl groups are converted to more oxidized functional groups, altering the compound’s reactivity and properties.
類似化合物との比較
Similar Compounds
1,2-Dibromobenzene: Lacks the methyl groups but has similar bromine substitution.
1,4-Bis(bromomethyl)benzene: Similar structure but with bromomethyl groups in different positions.
1,2-Dimethylbenzene (o-xylene): Precursor to 1,2-Bis(4-bromomethylphenyl)benzene.
Uniqueness
This compound is unique due to the presence of two bromomethyl groups, which provide specific reactivity patterns and potential for diverse chemical transformations. This makes it a valuable compound in various synthetic and research applications.
特性
CAS番号 |
55759-13-2 |
|---|---|
分子式 |
C20H16Br2 |
分子量 |
416.1 g/mol |
IUPAC名 |
1,2-bis[4-(bromomethyl)phenyl]benzene |
InChI |
InChI=1S/C20H16Br2/c21-13-15-5-9-17(10-6-15)19-3-1-2-4-20(19)18-11-7-16(14-22)8-12-18/h1-12H,13-14H2 |
InChIキー |
CQZFOAQNRXXQOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



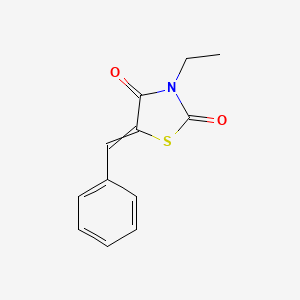
![Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B14640113.png)

![Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14640135.png)
![2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14640140.png)
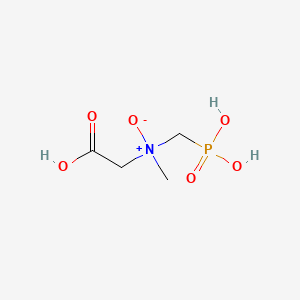
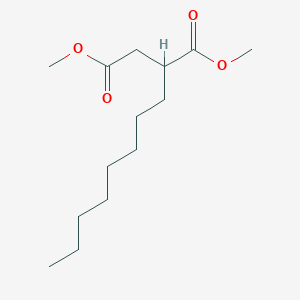

![Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate](/img/structure/B14640170.png)
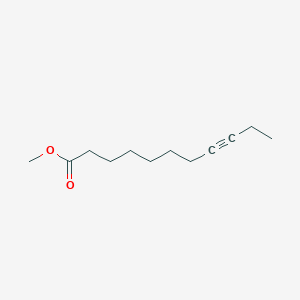
![2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide](/img/structure/B14640184.png)
